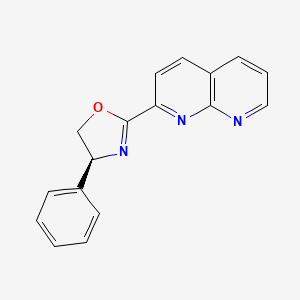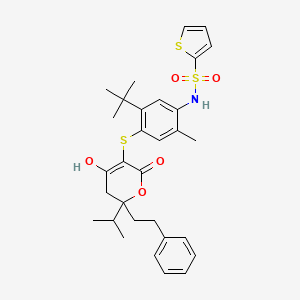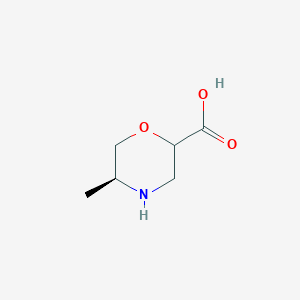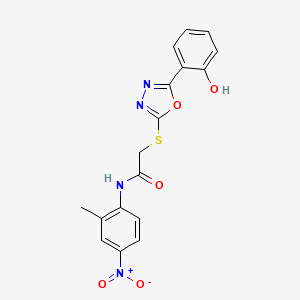
2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromopyridine moiety and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring. The final step involves chlorination to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, alkynes, and palladium catalysts. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce complex ring systems .
Wissenschaftliche Forschungsanwendungen
2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Another bromopyridine derivative with different functional groups and reactivity.
(5-Bromopyridin-2-yl)methanol: A compound with a hydroxymethyl group instead of the triazole ring, leading to different chemical properties.
Uniqueness
2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a bromopyridine moiety and a triazole ring, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C8H4BrClN4O2 |
|---|---|
Molekulargewicht |
303.50 g/mol |
IUPAC-Name |
2-(5-bromopyridin-2-yl)-5-chlorotriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN4O2/c9-4-1-2-5(11-3-4)14-12-6(8(15)16)7(10)13-14/h1-3H,(H,15,16) |
InChI-Schlüssel |
HLZYKCVLPVCOSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)N2N=C(C(=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole](/img/structure/B11772880.png)







